molecular formula C10H10BrNO B3242730 5-bromo-7-ethyl-2,3-dihydro-1H-indol-2-one CAS No. 1532015-60-3

5-bromo-7-ethyl-2,3-dihydro-1H-indol-2-one

Cat. No.: B3242730
CAS No.: 1532015-60-3
M. Wt: 240.10
InChI Key: NXOUVURQCMNBBB-UHFFFAOYSA-N
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Description

5-Bromo-7-ethyl-2,3-dihydro-1H-indol-2-one is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-7-ethyl-2,3-dihydro-1H-indol-2-one can be achieved through several methods. One common approach involves the bromination of 7-ethyl-2,3-dihydro-1H-indol-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a bromoindole derivative is coupled with an ethylboronic acid or ester in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and precise control of reaction conditions can help achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-ethyl-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Substituted indole derivatives with various functional groups.

    Oxidation Reactions: Oxidized indole derivatives with different oxidation states.

    Reduction Reactions: Reduced indole derivatives, such as alcohols.

Mechanism of Action

The mechanism of action of 5-bromo-7-ethyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The bromine and ethyl substitutions on the indole ring can influence its binding affinity to various receptors and enzymes, leading to different biological effects . The exact molecular targets and pathways may vary depending on the specific application and biological context.

Properties

IUPAC Name

5-bromo-7-ethyl-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c1-2-6-3-8(11)4-7-5-9(13)12-10(6)7/h3-4H,2,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXOUVURQCMNBBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC2=C1NC(=O)C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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